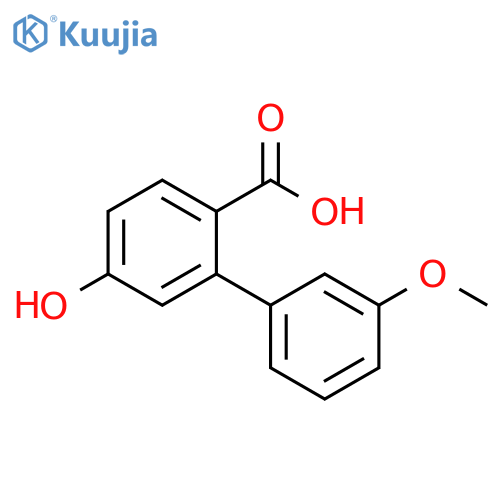Cas no 2060050-59-9 (4-hydroxy-2-(3-methoxyphenyl)benzoic acid)

2060050-59-9 structure
商品名:4-hydroxy-2-(3-methoxyphenyl)benzoic acid
CAS番号:2060050-59-9
MF:C14H12O4
メガワット:244.242684364319
MDL:MFCD30488946
CID:5212659
PubChem ID:125449527
4-hydroxy-2-(3-methoxyphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-2-carboxylic acid, 5-hydroxy-3'-methoxy-
- 4-hydroxy-2-(3-methoxyphenyl)benzoic acid
-
- MDL: MFCD30488946
- インチ: 1S/C14H12O4/c1-18-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(16)17/h2-8,15H,1H3,(H,16,17)
- InChIKey: GMNBCVZKNWBCOF-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC(OC)=C2)=CC(O)=CC=C1C(O)=O
4-hydroxy-2-(3-methoxyphenyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-328826-2.5g |
4-hydroxy-2-(3-methoxyphenyl)benzoic acid |
2060050-59-9 | 2.5g |
$2940.0 | 2023-09-04 | ||
| Enamine | EN300-328826-1.0g |
4-hydroxy-2-(3-methoxyphenyl)benzoic acid |
2060050-59-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-328826-5.0g |
4-hydroxy-2-(3-methoxyphenyl)benzoic acid |
2060050-59-9 | 5.0g |
$4349.0 | 2023-02-23 | ||
| Enamine | EN300-328826-0.25g |
4-hydroxy-2-(3-methoxyphenyl)benzoic acid |
2060050-59-9 | 0.25g |
$1381.0 | 2023-09-04 | ||
| Enamine | EN300-328826-5g |
4-hydroxy-2-(3-methoxyphenyl)benzoic acid |
2060050-59-9 | 5g |
$4349.0 | 2023-09-04 | ||
| Enamine | EN300-328826-0.1g |
4-hydroxy-2-(3-methoxyphenyl)benzoic acid |
2060050-59-9 | 0.1g |
$1320.0 | 2023-09-04 | ||
| Enamine | EN300-328826-0.5g |
4-hydroxy-2-(3-methoxyphenyl)benzoic acid |
2060050-59-9 | 0.5g |
$1440.0 | 2023-09-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057442-1g |
4-Hydroxy-2-(3-methoxyphenyl)benzoic acid |
2060050-59-9 | 95% | 1g |
¥7441.0 | 2023-03-11 | |
| Enamine | EN300-328826-10.0g |
4-hydroxy-2-(3-methoxyphenyl)benzoic acid |
2060050-59-9 | 10.0g |
$6450.0 | 2023-02-23 | ||
| Enamine | EN300-328826-0.05g |
4-hydroxy-2-(3-methoxyphenyl)benzoic acid |
2060050-59-9 | 0.05g |
$1261.0 | 2023-09-04 |
4-hydroxy-2-(3-methoxyphenyl)benzoic acid 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
2060050-59-9 (4-hydroxy-2-(3-methoxyphenyl)benzoic acid) 関連製品
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
